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Compound of Interest

Compound Name: Tris(tert-pentoxy)silanol

Cat. No.: B100008

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tris(tert-pentoxy)silanol (TPOS), a
precursor material with applications in advanced material science. While direct applications in
drug development are not widely documented, its use in creating precise silica coatings is
relevant for various biomedical technologies, including drug delivery systems, medical device
coatings, and biosensors. This document covers its chemical and physical properties, safety
and handling protocols, and a detailed look into its primary application in Atomic Layer
Deposition (ALD).

Chemical and Physical Properties

Tris(tert-pentoxy)silanol is an organosilicon compound with the chemical formula
C15H3404Si.[1][2] It is a colorless liquid at room temperature.[2] The presence of a silanol
group (-Si-OH) and three bulky tert-pentoxy groups gives it unique reactivity and physical
characteristics.[3]

Table 1: Physical and Chemical Properties of Tris(tert-pentoxy)silanol
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Property Value Source
Molecular Formula C15H3404Si [1112]
Molecular Weight 306.51 g/mol [2][4]
CAS Number 17906-35-3 [2][5]
Appearance Clear, colorless liquid [2]
Density 0.944 g/mL at 25 °C [4][5]
Boiling Point 96-99 °C at 2-3 mmHg [415]
Flash Point 106 °C (222.8 °F) - closed cup [6]

Safety Data and Handling Precautions

Understanding the safety profile of Tris(tert-pentoxy)silanol is crucial for its safe handling in a
laboratory or manufacturing setting. The following tables summarize the key hazard
classifications and recommended handling procedures based on available Safety Data Sheets
(SDS).

Hazard Identification and Classification
Table 2: GHS Hazard Classification

Hazard Class Hazard Category Hazard Statement

) ) o H413: May cause long lasting
Chronic Aquatic Toxicity Category 4 o
harmful effects to aquatic life.

Source:[6]

It is important to note that while some suppliers do not classify this substance as hazardous
under GHS, others indicate a chronic aquatic hazard.[6] Therefore, release into the
environment should be avoided.

Recommended Personal Protective Equipment (PPE)
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Table 3: Personal Protective Equipment (PPE) Recommendations

Protection Type

Recommendation

Eye/Face Protection

Chemical safety goggles. Contact lenses should

not be worn.

Hand Protection

Neoprene or nitrile rubber gloves.

Skin and Body Protection

Wear suitable protective clothing.

Respiratory Protection

Use in a well-ventilated area. If vapors or mists
are generated, a NIOSH-certified organic vapor

respirator is recommended.

Source: Gelest Inc. SDS

First Aid Measures

Table 4: First Aid Procedures

Exposure Route

First Aid Measures

Inhalation

Move victim to fresh air and keep at rest in a
comfortable position for breathing. Seek medical

advice if you feel unwell.

Skin Contact

Remove contaminated clothing and shoes.
Wash skin with plenty of soap and water. If skin

irritation occurs, get medical advice/attention.

Eye Contact

Immediately flush eyes thoroughly with water for
at least 15 minutes. Remove contact lenses if
present and easy to do. Continue rinsing. Get

medical advice/attention.

Never give anything by mouth to an

Ingestion unconscious person. Get medical
advice/attention.
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Source: Gelest Inc. SDS

Experimental Protocols: Application in Atomic Layer
Deposition (ALD)

The primary documented application of Tris(tert-pentoxy)silanol is as a precursor for the
deposition of silicon dioxide (SiO2) thin films via Atomic Layer Deposition (ALD). ALD is a thin
film deposition technique that allows for atomic-scale thickness control and conformity, which is
critical in the fabrication of microelectronics and increasingly in biomedical devices.

Mechanism of SiO2 Deposition using Tris(tert-
pentoxy)silanol

The ALD of SiO2 using TPOS is a catalyzed process. It is believed to involve the growth of
siloxane polymer chains at catalytic sites on the substrate surface, followed by cross-linking of
these chains to form a dense SiO2 film.[1] The growth rate is dependent on factors such as
substrate temperature, precursor pressure, and exposure time.[1]

Below is a DOT script for a diagram illustrating the proposed mechanism for rapid SiO2 ALD
using Tris(tert-pentoxy)silanol.
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Proposed Mechanism of Rapid SiO2 ALD with Tris(tert-pentoxy)silanol

Proposed Mechanism of Rapid SiO2 ALD with Tris(tert-pentoxy)silanol
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Caption: Proposed Mechanism of Rapid SiO2 ALD with Tris(tert-pentoxy)silanol

Example Experimental Parameters for SiO2 ALD

The following table summarizes typical experimental parameters for the rapid atomic layer
deposition of SiO2 using Tris(tert-pentoxy)silanol as the precursor and trimethylaluminum
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(TMA) as the catalyst.

Table 5: Example ALD Process Parameters

Parameter Value
Precursor Tris(tert-pentoxy)silanol (TPOS)
Catalyst Trimethylaluminum (TMA)
Deposition Temperature 140 - 230 °C
Deposition Pressure ~0.6 Torr
TMA Pulse Time 0.02 - 2 seconds
TMA Purge Time 4 - 60 seconds
TPOS Pulse Time 10 - 110 seconds
TPOS Purge Time 10 - 600 seconds
Carrier Gas Argon (Ar)
Source:[7]

It is important to note that the optimal parameters can vary depending on the specific ALD
reactor, substrate, and desired film properties.

The experimental workflow for a single cycle of SiO2 ALD using TPOS is a sequential process.
The following diagram illustrates this workflow.
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Experimental Workflow for One ALD Cycle of SiO2 using TPOS

Experimental Workflow for One ALD Cycle of SiO2 using TPOS
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Caption: Experimental Workflow for One ALD Cycle of SiO2 using TPOS
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Biological Signhaling Pathways and Relevance to
Drug Development

Based on extensive literature searches, there is currently no publicly available information to
suggest that Tris(tert-pentoxy)silanol is involved in any biological signaling pathways. Its
primary application lies in materials science as a precursor for inorganic thin films.

However, for professionals in drug development, the relevance of this compound is indirect and
lies in the advanced materials it can create. The ability to deposit highly uniform and conformal
layers of SiO2 has potential applications in:

» Drug Delivery: Creating precisely coated nanoparticles or microparticles for controlled
release of therapeutics.

» Medical Implants: Modifying the surface of implants to improve biocompatibility and reduce
rejection.

e Biosensors and Diagnostics: Fabricating sensitive and stable sensor surfaces for detecting
biomarkers.

Conclusion

Tris(tert-pentoxy)silanol is a valuable precursor for the deposition of high-quality silicon
dioxide thin films using Atomic Layer Deposition. While it does not have direct biological
activity, the materials it can produce have significant potential in various aspects of biomedical
research and drug development. Proper safety precautions, including the use of appropriate
personal protective equipment and adherence to safe handling procedures, are essential when
working with this compound. Further research may uncover new applications for TPOS and the
advanced materials it can generate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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